3-[(Dibutylboranyl)imino]-2-methyl-1,3-diphenylprop-1-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Dibutylboranyl)imino]-2-methyl-1,3-diphenylprop-1-en-1-amine is a complex organic compound that features a boron-nitrogen bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dibutylboranyl)imino]-2-methyl-1,3-diphenylprop-1-en-1-amine typically involves the reaction of dibutylborane with an appropriate imine precursor. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the stability of the boron-nitrogen bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters to maximize yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(Dibutylboranyl)imino]-2-methyl-1,3-diphenylprop-1-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The boron-nitrogen bond can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction could produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
3-[(Dibutylboranyl)imino]-2-methyl-1,3-diphenylprop-1-en-1-amine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound may be explored for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be utilized in the production of advanced materials, including polymers and composites with unique properties.
Mechanism of Action
The mechanism by which 3-[(Dibutylboranyl)imino]-2-methyl-1,3-diphenylprop-1-en-1-amine exerts its effects involves the interaction of the boron-nitrogen bond with various molecular targets. This interaction can influence the reactivity and stability of the compound, making it useful in catalysis and other chemical processes. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Bis[(2,6-diisopropylphenyl)imino]-3-methylpentan-3-ol
- 2-[(4,6-dimethylpyrimidin-2-yl)imino]methyl naphthalen-2-ol
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
Uniqueness
What sets 3-[(Dibutylboranyl)imino]-2-methyl-1,3-diphenylprop-1-en-1-amine apart from similar compounds is its unique boron-nitrogen bond, which imparts distinct reactivity and stability characteristics. This makes it particularly valuable in applications requiring precise control over chemical reactions and material properties.
Properties
CAS No. |
62360-50-3 |
---|---|
Molecular Formula |
C24H33BN2 |
Molecular Weight |
360.3 g/mol |
IUPAC Name |
3-dibutylboranylimino-2-methyl-1,3-diphenylprop-1-en-1-amine |
InChI |
InChI=1S/C24H33BN2/c1-4-6-18-25(19-7-5-2)27-24(22-16-12-9-13-17-22)20(3)23(26)21-14-10-8-11-15-21/h8-17H,4-7,18-19,26H2,1-3H3 |
InChI Key |
AHZLXVABWOAGAM-UHFFFAOYSA-N |
Canonical SMILES |
B(CCCC)(CCCC)N=C(C1=CC=CC=C1)C(=C(C2=CC=CC=C2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.